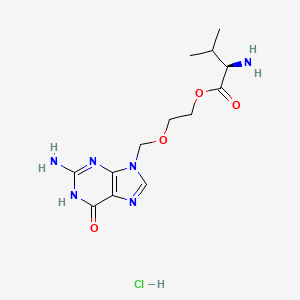

D-Valacyclovir Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858555 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl D-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124832-28-6 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl D-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Process Chemistry of D Valacyclovir Hydrochloride

Optimization of D-Valacyclovir Hydrochloride Synthetic Processes

Process chemistry focuses on developing synthetic routes that are not only effective but also commercially viable, safe, and environmentally sustainable. connectjournals.com Optimization of the D-Valacyclovir hydrochloride synthesis involves refining reaction conditions, improving catalyst efficiency, and adopting greener chemical practices.

Catalysts are used in both the esterification and deprotection steps of valacyclovir (B1662844) synthesis. Their optimization is key to improving yield, purity, and process efficiency.

Esterification: The coupling of protected L-valine and acyclovir (B1169) is catalyzed by DMAP. thepharmajournal.comasianpubs.org While effective, the reaction conditions, particularly temperature, must be tightly controlled to minimize racemization, as discussed previously. asianpubs.org

Deprotection: The removal of the Cbz protecting group is a critical step that relies on a catalyst, typically palladium supported on carbon (Pd/C). researchgate.netasianpubs.org A major challenge with this method is the potential for palladium contamination in the final active pharmaceutical ingredient (API), which is strictly regulated. researchgate.netscirp.org Optimization efforts have focused on:

Catalyst Support: In one optimized process, palladium supported on alumina (B75360) was used for the catalytic hydrogenation. asianpubs.org

Catalyst Removal: A significant process improvement involves the efficient removal of residual palladium. One effective method is to treat an aqueous solution of valacyclovir hydrochloride with a specialized resin, such as T-63 resin, which traps the heavy metal impurities. asianpubs.orgscirp.org The purified solution is then precipitated by adding an anti-solvent like acetone, yielding a product with palladium levels below 10 ppm. asianpubs.orgscirp.org

| Entry | Resin Name | Pd Content (ppm) |

|---|---|---|

| 1 | Tulsion-42 | 28 |

| 2 | Indion-236 | 22 |

| 3 | T-63 | < 10 |

| 4 | Amberlite IRC-718 | 18 |

This table shows the results of screening different resins for their ability to remove palladium catalyst residues from the product stream. Data sourced from Reddy et al. scirp.org

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jocpr.com In the context of valacyclovir and other acyclovir prodrugs, several greener approaches have been explored. nih.gov

Key areas of focus include:

Use of Greener Solvents: Traditional synthesis often uses solvents like DMF, which have environmental and safety concerns. Research into acyclovir prodrugs has demonstrated the use of biosolvents, such as the N,N-dimethylamide of decanoic acid, which is less toxic. nih.gov

Solvent-Free Synthesis: For certain acyclovir esters, synthesis without any solvent has been successful. These reactions, while sometimes requiring mild heating, can lead to very high conversion rates and reduce waste significantly. nih.gov This approach also simplifies purification and lowers raw material costs by allowing for more efficient molar ratios of reactants. nih.gov

Catalysis: The use of biocatalysts, such as enzymes, represents a key principle of green chemistry. jocpr.com While metal catalysts like palladium are effective, they pose toxicity and contamination risks. nih.gov Future developments may focus on enzymatic processes for either the esterification or deprotection steps to create a more sustainable manufacturing process.

By integrating these principles, the synthesis of valacyclovir can be made more efficient and environmentally friendly, aligning with the broader goals of the pharmaceutical industry to enhance sustainability. jocpr.com

Impurity Profiling and Control in D-Valacyclovir Hydrochloride Synthesis

Identification and Characterization of Process-Related Impurities and Byproducts

The synthesis of D-Valacyclovir Hydrochloride can generate a variety of process-related impurities and byproducts. These can originate from starting materials, intermediates, side reactions, or degradation. The identification and characterization of these substances are paramount for developing control strategies. connectjournals.comgoogle.com High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are key analytical techniques for detecting and quantifying these impurities. nih.govresearchgate.net

During the process development of Valacyclovir Hydrochloride, several potential impurities have been identified and characterized. tsijournals.com These include stereoisomers, byproducts from side reactions, and unreacted starting materials or intermediates. A novel impurity, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-N-(acetyl)-L-valinate, has also been isolated and characterized using NMR, IR, and mass spectral data. tsijournals.com Another identified impurity is N-formyl valacyclovir, which can form during synthesis or upon storage. google.comgoogle.com

Key process-related impurities are listed in the European Pharmacopoeia and United States Pharmacopeia. connectjournals.comthepharmajournal.com A summary of some of these impurities is provided in the table below.

| Impurity Designation | Chemical Name | Common Source / Type |

|---|---|---|

| D-Isomer | 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl D-valinate | Stereochemical impurity from racemization asianpubs.org |

| Impurity C | 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl N-methyl-L-valinate | Process-related impurity thepharmajournal.com |

| Impurity D | 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl N-ethyl-L-valinate | Process-related impurity thepharmajournal.com |

| Impurity E | Acyclovir | Starting material / Hydrolysis byproduct nih.gov |

| Impurity F | 2-Hydroxyethyl L-valinate tosylate | Process-related impurity thepharmajournal.comsynzeal.com |

| Impurity G | 4-(Dimethylamino)pyridine (DMAP) | Reagent nih.gov |

| Impurity N | (S)-2-(((S)-2-amino-3-methylbutanamido)methylamino)-3-methylbutanoic acid | European Pharmacopoeia listed impurity connectjournals.com |

| Impurity P | (S)-2-((((S)-1-(((2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl)oxy)-3-methyl-1-oxobutan-2-yl)amino)methylamino)-3-methylbutanoic acid | European Pharmacopoeia listed impurity connectjournals.com |

| N-formyl valacyclovir | N-formyl-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-L-valinate | Byproduct/Degradant google.comgoogle.com |

Synthetic Protocols for D-Valacyclovir and Other Related Substances

Understanding the synthetic pathways is crucial for controlling the impurity profile of D-Valacyclovir Hydrochloride. The most common synthesis route involves the condensation of an N-protected L-valine with acyclovir, followed by the removal of the protecting group. thepharmajournal.com

A widely used method employs N-carbobenzyloxy-L-valine (Cbz-L-valine), which is condensed with acyclovir in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in a solvent like dimethylformamide (DMF). thepharmajournal.com The resulting protected valacyclovir intermediate is then deprotected via catalytic hydrogenation, typically using palladium on carbon (Pd/C), to yield valacyclovir, which is subsequently converted to its hydrochloride salt. thepharmajournal.com

An alternative approach utilizes N-t-butoxycarbonyl-L-valine (Boc-L-valine) as the protected amino acid. google.com The coupling reaction is similar, but the deprotection of the Boc group is achieved under acidic conditions, for instance, using hydrochloric acid in water or an organic solvent, which directly yields Valacyclovir Hydrochloride. google.com This method avoids the need for catalytic hydrogenation and specialized high-pressure equipment. google.com

The synthesis of specific impurities is often necessary to confirm their identity and to be used as reference standards in analytical methods. connectjournals.com For example, the synthesis of Impurity D involves the N-ethylation of N-Cbz-L-Valine, followed by hydrolysis. The resulting product is then condensed with acyclovir using DCC and DMAP, and the Cbz group is removed by catalytic hydrogenation. thepharmajournal.com Similarly, protocols for synthesizing European Pharmacopoeia impurities N and P from commercially available materials have been developed to aid in the production of pure valacyclovir. connectjournals.com

Strategies for Impurity Reduction and Purification Techniques

Effective control and reduction of impurities in D-Valacyclovir Hydrochloride are achieved through a combination of optimizing reaction conditions and implementing robust purification procedures. asianpubs.orgresearchgate.net

Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of byproducts. For instance, in the coupling step, maintaining a low temperature (e.g., -5°C to 0°C) can reduce side reactions and potential racemization of the L-valine moiety, thereby controlling the level of the D-isomer. asianpubs.orggoogle.com

Purification Techniques: Crystallization is the primary method for purifying crude Valacyclovir Hydrochloride and reducing the levels of both organic and stereochemical impurities. asianpubs.org

Solvent-based Purification: A common technique involves dissolving the crude product in a suitable solvent system and then inducing precipitation, leaving impurities behind in the mother liquor. One effective method for reducing the D-isomer involves dissolving Valacyclovir Hydrochloride with a high D-isomer content (e.g., 3.5%) in 25% aqueous acetonitrile (B52724) at an elevated temperature (70°C). asianpubs.org Subsequent cooling and dilution with acetonitrile cause the purified L-isomer to precipitate, reducing the D-isomer content significantly. asianpubs.org

Another reported purification process involves taking the wet, crude material, dissolving it in DMF, holding for several hours, and then adding isopropanol to precipitate the purified product. Repeating this process can yield Valacyclovir Hydrochloride with a purity of 99.66% and individual impurities below the 0.05% threshold. asianpubs.orgasianpubs.org Trituration of crude valacyclovir hydrochloride with ethanol under reflux has also been shown to improve purity from ~98% to over 99%. google.com

Resin Treatment: To address inorganic impurities, particularly heavy metals like palladium that may remain from the catalytic hydrogenation step, the process can include treatment with a specialized resin. For instance, stirring an aqueous solution of Valacyclovir Hydrochloride with T-63 resin can effectively reduce palladium and aluminum content to acceptable levels (e.g., less than 10 ppm). asianpubs.org

By combining these synthetic and purification strategies, it is possible to produce D-Valacyclovir Hydrochloride that meets the stringent purity requirements set by regulatory authorities. asianpubs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| D-Valacyclovir Hydrochloride |

| Acyclovir |

| L-valine |

| D-valine |

| N-carbobenzyloxy-L-valine (Cbz-L-valine) |

| N-t-butoxycarbonyl-L-valine (Boc-L-valine) |

| Dicyclohexylcarbodiimide (DCC) |

| 4-(Dimethylamino)pyridine (DMAP) |

| Dimethylformamide (DMF) |

| Acetonitrile |

| Isopropanol |

| Ethanol |

| Palladium on carbon (Pd/C) |

| 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-N-(acetyl)-L-valinate |

| N-formyl valacyclovir |

| 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl N-methyl-L-valinate |

| 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl N-ethyl-L-valinate |

| 2-Hydroxyethyl L-valinate tosylate |

| (S)-2-(((S)-2-amino-3-methylbutanamido)methylamino)-3-methylbutanoic acid |

| (S)-2-((((S)-1-(((2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl)oxy)-3-methyl-1-oxobutan-2-yl)amino)methylamino)-3-methylbutanoic acid |

Structural Elucidation and Solid State Characterization of D Valacyclovir Hydrochloride

Advanced Spectroscopic Analysis Techniques

The definitive structural elucidation and characterization of D-Valacyclovir Hydrochloride rely on a suite of advanced spectroscopic techniques. These methods provide complementary information regarding the molecule's connectivity, mass, functional groups, and vibrational modes, ensuring unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of D-Valacyclovir Hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence and connectivity of the guanine (B1146940) base, the acyclic side chain, and the D-valine ester moiety.

For structural confirmation, the ¹H NMR spectrum would display characteristic signals corresponding to the protons of the D-valine residue (the α-proton, β-proton, and the diastereotopic methyl protons of the isopropyl group), the ethoxymethyl chain, and the purine (B94841) ring. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, verifying the complete carbon framework.

A critical application of NMR in this context is the determination of isomeric purity. Since D-Valacyclovir is the enantiomer of the active drug L-Valacyclovir, quantifying the presence of the L-isomer is essential. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions. libretexts.org These interactions create different chemical environments for the D- and L-isomers, resulting in the separation of key signals in the NMR spectrum. libretexts.org This allows for the direct integration and quantification of the unwanted L-enantiomer, providing a precise measure of the isomeric purity of D-Valacyclovir Hydrochloride. libretexts.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of D-Valacyclovir, further confirming its identity. The molecular formula for the free base of D-Valacyclovir is C₁₃H₂₀N₆O₄, with a corresponding molecular weight of approximately 324.34 g/mol . nih.gov The hydrochloride salt has a molecular weight of about 360.80 g/mol . akjournals.comnih.gov

Using soft ionization techniques like electrospray ionization (ESI) in positive ion mode, the molecule is typically observed as its protonated molecular ion [M+H]⁺. In tandem mass spectrometry (LC-MS/MS), this precursor ion is selected and fragmented to produce a characteristic pattern of product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. akjournals.comnih.gov

Key mass spectrometric transitions for Valacyclovir (B1662844) have been well-documented. The precursor ion of the protonated molecule is detected at a mass-to-charge ratio (m/z) of 325.2. akjournals.comnih.govresearchgate.net Upon fragmentation, a major product ion is consistently observed at m/z 152.0 or 152.1. akjournals.comnih.govresearchgate.net This prominent fragment corresponds to the purine portion of the molecule, specifically the 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy] cation.

| Ion Type | Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Fragment |

|---|---|---|---|

| [M+H]⁺ | 325.2 | 152.1 | Guanine-methoxy portion |

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a valuable tool for identifying the functional groups present in D-Valacyclovir Hydrochloride. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Analysis of the FTIR spectrum confirms the presence of key structural features. For instance, an IR spectrum of a protected valacyclovir intermediate showed peaks at 3311 cm⁻¹ (N-H stretching), 2931 and 2855 cm⁻¹ (C-H stretching), 1726 cm⁻¹ (ester C=O stretching), and 1630-1606 cm⁻¹ (amide C=O and aromatic ring vibrations). asianpubs.org

The principal functional groups and their expected vibrational frequencies are summarized below:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3300-3500 |

| Alkyl (C-H) | C-H Stretch | 2850-3000 |

| Ester (R-COOR') | C=O Stretch | ~1730 |

| Amide (in Guanine) | C=O Stretch | ~1650 |

| Purine Ring | C=C and C=N Stretch | 1500-1650 |

| Ether (R-O-R') | C-O Stretch | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorbance of D-Valacyclovir Hydrochloride is due to the π → π* transitions within the conjugated purine ring system, which acts as the primary chromophore. In an acidic medium, such as 0.1 N HCl or 0.1 M H₂SO₄, Valacyclovir Hydrochloride consistently exhibits a maximum absorbance (λmax) at approximately 255 nm. semanticscholar.org Other studies have reported λmax values of 252 nm in 0.1N HCl, highlighting the consistency of this measurement. researchgate.net This characteristic absorbance allows for quantitative analysis of the compound in solution.

Raman Spectroscopy for Molecular Vibrational Analysis and Polymorph Differentiation

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular vibrations. It is particularly sensitive to the crystalline structure of a material, making it an excellent tool for identifying and differentiating between various polymorphs of D-Valacyclovir Hydrochloride. mdpi.comresearchgate.net Different crystal forms (polymorphs) will have unique lattice vibrations, leading to distinct Raman spectra.

Studies on Valacyclovir Hydrochloride have identified several crystalline forms, including anhydrous and hydrated states. mdpi.comresearchgate.net The Raman spectra of these forms show significant differences, particularly in the fingerprint region of 1250–1400 cm⁻¹. mdpi.comresearchgate.net For example, one study identified five distinct forms (Form I-V) with unique spectral features in this region. mdpi.com The number and position of peaks can reliably distinguish one polymorph from another. mdpi.com

| Polymorphic Form | Characteristic Raman Peaks (cm⁻¹) in the 1250-1400 cm⁻¹ region |

|---|---|

| Form I | 1308.5, 1351.3, 1392.3 (small) |

| Form II | 1299.4, 1331.7, 1352.3, 1387.3 (small) |

| Form III (Hemihydrate) | 1307.1, 1353.3 |

| Form IV (Anhydrate) | 1298.4, 1331.7, 1352.8, 1386.8 |

| Form V (Anhydrate) | 1306.1, 1348.8, 1393.36 |

Crystallographic Studies and Polymorphism of D-Valacyclovir Hydrochloride

The solid-state properties of an active pharmaceutical ingredient are critical. Crystallographic studies are essential for identifying the crystalline form, understanding its structure, and controlling polymorphism, which can impact the compound's physical and chemical properties.

Powder X-Ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorph Identification

Powder X-Ray Diffraction (PXRD) is the definitive technique for the analysis of crystalline solids. Each crystalline polymorph possesses a unique three-dimensional lattice structure, which results in a distinct PXRD pattern of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for identifying a specific crystalline phase or detecting the presence of multiple phases in a mixture.

Multiple crystalline forms of Valacyclovir Hydrochloride have been identified and characterized by PXRD. mdpi.comepo.org These forms include various hydrates and anhydrous polymorphs, each with a unique set of characteristic diffraction peaks. For example, a newly discovered hemihydrate form (Form III) was shown to have a completely distinct PXRD pattern compared to previously known forms. mdpi.comresearchgate.net Patents have also described novel forms, such as Forms VIII, IX, and X, each defined by their unique PXRD reflections. epo.org

| Polymorphic Form | Characteristic PXRD Peaks (2θ ± 0.2°) |

|---|---|

| Form III (Hemihydrate) | 3.5, 6.9, 7.9, 8.5, 9.3, 13.0, 14.4, 16.3, 20.8, 24.5, 27.2 mdpi.com |

| Form IV | 3.6, 10.7, 15.1, 26.9, 28.1 epo.org |

| Form VIII | 7.1, 10.7, 13.2, 14.2, 21.4, 21.8, 25.0 epo.org |

| Form IX | 8.7, 10.5, 24.1, 26.3, 27.0 epo.org |

| Form X | 6.7, 7.0, 17.5, 21.0, 22.4, 24.5, 31.6 epo.org |

Single-Crystal X-Ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of molecules, providing unambiguous information on the relative configuration of all stereogenic centers. researchgate.netspringernature.comnih.gov The technique is paramount for establishing the absolute configuration of a chiral molecule, which is a critical aspect of its chemical identity and biological activity. nih.gov The determination of absolute configuration through SC-XRD relies on the phenomenon of anomalous dispersion, which becomes measurable with heavy atoms in the structure. researchgate.net

Despite its power, the application of SC-XRD to D-Valacyclovir Hydrochloride has been met with significant practical challenges. A primary obstacle is the difficulty in preparing single crystals of suitable size and quality required for diffraction analysis. mdpi.comresearchgate.net Researchers have reported that most synthesis and recrystallization efforts yield microcrystalline powders, which are not amenable to single-crystal analysis. mdpi.com Consequently, Powder X-ray Diffraction (PXRD) has become the predominant technique for the routine characterization and differentiation of the various solid forms of Valacyclovir Hydrochloride. mdpi.com While PXRD provides a characteristic fingerprint for each crystalline form, it does not offer the detailed atomic coordinate information necessary for absolute structure determination that SC-XRD provides.

Investigation of Hydrate (B1144303) and Anhydrous Crystal Forms of Valacyclovir Hydrochloride

Valacyclovir Hydrochloride is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. These forms include both anhydrous (solvent-free) crystals and hydrates (crystals containing water molecules within their lattice). mdpi.comresearchgate.net The specific form that crystallizes depends on factors such as the solvent system, temperature, and humidity. researchgate.netkek.jp The existence of different polymorphs and hydrates is significant as they can possess distinct physicochemical properties.

Several crystalline forms of Valacyclovir Hydrochloride have been identified and characterized, including multiple anhydrous forms and various hydrates. mdpi.comgoogle.com At least two anhydrous forms, often designated as Form I and Form II, have been described. researchgate.net Additionally, several hydrated forms have been reported, such as a sesquihydrate (containing 1.5 moles of water per mole of Valacyclovir Hydrochloride), a dihydrate, and a more recently discovered hemihydrate (0.5 moles of water). mdpi.comresearchgate.netresearchgate.netgoogle.com

The different forms are typically distinguished by their unique Powder X-ray Diffraction (PXRD) patterns. Each crystalline lattice diffracts X-rays at a specific set of angles, creating a pattern that serves as a fingerprint for that particular solid form. For example, a newly identified hemihydrate (Form III) exhibits a completely distinctive PXRD pattern compared to other known forms, with characteristic peaks at diffraction angles (2θ) of 6.9°, 7.9°, 13°, 20.8°, and 23.5°. researchgate.net

Table 1: Known Crystal Forms of Valacyclovir Hydrochloride

| Form Name | Type | Key Characteristics |

|---|---|---|

| Sesquihydrate (SH) | Hydrate | A common commercial form that can be dehydrated by heat. researchgate.net |

| Anhydrous Form I | Anhydrous | A stable form that can be produced by heating the sesquihydrate. researchgate.net |

| Anhydrous Form II | Anhydrous | Another stable anhydrous form, described as small needles. researchgate.net |

| Hemihydrate (Form III) | Hydrate | A stable crystal form with a distinct PXRD pattern and a melting point of 209°C. mdpi.comresearchgate.net |

| Dihydrate (Form IV) | Hydrate | Characterized by a water content of approximately 9.7%. google.com |

| Anhydrous Form V | Anhydrous | Characterized by specific X-ray reflection peaks at approximately 6.7°, 15.7°, 16.2°, and 22.6° 2θ. google.com |

Crystal Transformation Relationships and Phase Transitions

The various crystalline forms of Valacyclovir Hydrochloride are not isolated entities but can interconvert under specific environmental conditions, a process known as phase transition. researchgate.net These transformations are of critical importance in pharmaceutical development as they can affect the stability and performance of the final drug product. The transitions between hydrate and anhydrous forms are particularly sensitive to temperature and humidity.

The dehydration of the Valacyclovir Hydrochloride sesquihydrate (SH) upon heating is a well-studied transformation. researchgate.net When heated, the SH form loses its water of hydration and converts into anhydrous forms, primarily Form I and Form II. researchgate.netresearchgate.net This process can be monitored using various analytical techniques, including PXRD, thermal analysis, and spectroscopy, which reveal the changes in the crystal structure as water is removed. researchgate.net Conversely, some anhydrous forms have been observed to readily absorb atmospheric water and revert to a hydrated form. researchgate.net

The relationship between the different forms can be summarized as follows:

Heating: Sesquihydrate → Anhydrous Form I + Anhydrous Form II researchgate.net

Exposure to Humidity: Anhydrous Form → Hydrated Form researchgate.net

Furthermore, transitions between different anhydrous polymorphs can also occur. For instance, one anhydrous form (Form I) can transform into a different high-temperature modification when heated above 180 °C. researchgate.net Understanding these transformation pathways is crucial for controlling the solid-state form of the drug during manufacturing and storage to ensure product consistency and quality.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorph Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the phase transitions of materials. mdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For D-Valacyclovir Hydrochloride, DSC is instrumental in identifying and differentiating its various polymorphic and hydrated forms by detecting thermal events such as dehydration, desolvation, and melting. mdpi.comresearchgate.net

Each crystalline form of Valacyclovir Hydrochloride exhibits a unique DSC thermogram with distinct endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. For example, the DSC curve for pure Valacyclovir Hydrochloride shows sharp endothermic peaks corresponding to the loss of water and subsequent melting. ajbps.org Hydrated forms will typically show a broad endotherm at lower temperatures, corresponding to the energy required to remove the crystal water, followed by a sharp endotherm at a higher temperature representing the melting point of the resulting anhydrous form. google.com

The DSC thermograms of five different crystal forms of Valacyclovir Hydrochloride show distinct thermal behaviors. A newly identified hemihydrate form displays a melting point of 209 °C. mdpi.comresearchgate.net In another study, the DSC thermogram of pure Valacyclovir Hydrochloride showed sharp endothermic peaks at 63.03°C, 81.60°C, and 128.16°C. ajbps.org These unique thermal fingerprints allow for the effective characterization and quality control of the solid-state form of the drug.

Table 2: DSC Thermal Events for Different Valacyclovir Hydrochloride Forms

| Crystal Form | Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|

| Hemihydrate (Form III) | Melting | 209 | mdpi.comresearchgate.net |

| Pure VCH (Sample 1) | Endotherm | 63.03 | ajbps.org |

| Pure VCH (Sample 1) | Endotherm | 81.60 | ajbps.org |

| Pure VCH (Sample 1) | Endotherm | 128.16 | ajbps.org |

| Dihydrate (Form IV) | Broad Endotherm (Dehydration) | ~45 and ~100 | google.com |

| Anhydrous Form V | Broad Endotherm | ~95 | google.com |

| Anhydrous Form V | Sharp Endotherm (Melting) | ~180 | google.com |

Thermogravimetric Analysis (TGA) for Solvent Content and Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for determining the solvent (e.g., water) content and assessing the thermal stability of pharmaceutical solids. mt.comtainstruments.com The method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com For D-Valacyclovir Hydrochloride, TGA is particularly useful for quantifying the amount of water in its various hydrated forms and for identifying the temperature at which thermal decomposition begins.

When a hydrated form of Valacyclovir Hydrochloride is analyzed by TGA, a distinct mass loss is observed in the temperature range where dehydration occurs. The percentage of mass lost corresponds directly to the amount of water present in the crystal lattice. For instance, TGA curves for hydrated forms show significant water release steps. researchgate.net

Form I (Hydrate) was calculated to have a water content of 6.93 wt%. researchgate.net

Form II (Hydrate) showed a water content of 4.78 wt%. researchgate.net

Form III (Hemihydrate) exhibited a water loss of 2.42 wt% in a higher temperature range of 123–145 °C. researchgate.net

Dihydrate (Form IV) displayed a loss on drying (LOD) of about 9.7%, corresponding to the stoichiometric amount of water for a dihydrate. google.com

Anhydrous Forms (IV and V) , as expected, showed no significant weight loss in the same initial temperature range, confirming their anhydrous nature. researchgate.net

Solid-State Morphology and Particle Characterization

The morphology and particle characteristics of a drug substance, such as particle size and shape, are critical physical properties that can influence bulk material properties, processability, and the performance of the final pharmaceutical product. intertek.com For D-Valacyclovir Hydrochloride, these attributes have been investigated using various analytical techniques.

Studies have described the morphology of certain anhydrous forms of Valacyclovir Hydrochloride as small needles. researchgate.net More advanced techniques like Scanning Electron Microscopy (SEM) have been employed to visualize the surface characteristics of formulations containing the drug. For example, SEM studies of Valacyclovir Hydrochloride-loaded microcapsules confirmed the formation of matrices with a spherical surface. researchgate.net

In the context of advanced drug delivery systems, the characterization of nanoparticles containing Valacyclovir Hydrochloride has also been a subject of study. Techniques such as Dynamic Light Scattering (DLS) and Photon Correlation Spectroscopy (PCS) have been used to determine the mean particle size and size distribution of these nanoparticles. researchgate.net For instance, valacyclovir-loaded polymeric nanoparticles were found to have an average hydrodynamic size ranging from approximately 155 nm to 233 nm. researchgate.net Transmission Electron Microscopy (TEM) provides further detail on the surface morphology of these nanosystems. researchgate.net The control and characterization of these solid-state properties are fundamental to ensuring consistent quality and efficacy of the drug product.

Scanning Electron Microscopy (SEM) for Surface Morphology

Biochemical Activation and Molecular Metabolism of D Valacyclovir Hydrochloride

Enzymatic Hydrolysis Mechanisms of the Valine Ester Moiety

The primary activation step for D-Valacyclovir is the hydrolysis of its L-valine ester, a reaction catalyzed predominantly by a specific hydrolase, releasing acyclovir (B1169) and the amino acid L-valine. patsnap.comuniprot.org This conversion is a result of first-pass intestinal and hepatic metabolism. epo.orggoogle.com

The principal enzyme responsible for the hydrolysis of valacyclovir (B1662844) is Valacyclovir Hydrolase (VACVase), also identified as Biphenyl Hydrolase-like protein (BPHL). researchgate.netresearchgate.net BPHL is a novel serine hydrolase belonging to the α/β hydrolase fold superfamily. nih.govumich.edunih.gov The structure of human VACVase consists of a central eight-stranded β-sheet flanked by α-helices, forming the α/β hydrolase domain, and a smaller "cap" domain. nih.gov The active site contains a catalytic triad (B1167595) composed of the residues Serine-122, Histidine-255, and Aspartate-227. researchgate.netumich.edu

A critical residue for substrate recognition is Aspartate-123, located immediately after the nucleophile Serine-122. nih.govumich.edu The side chain of Asp-123 projects into the substrate-binding pocket and forms an essential electrostatic interaction with the α-amino group of the valine moiety, ensuring the correct orientation of the substrate for hydrolysis. researchgate.netnih.gov This interaction is a key determinant of the enzyme's specificity. nih.gov

VACVase exhibits high specificity as an α-amino acid ester hydrolase. nih.gov It preferentially hydrolyzes esters with small, hydrophobic, or aromatic aminoacyl side chains. uniprot.orgnih.gov While highly specific for the amino acid portion, the enzyme shows broad specificity for the leaving group (the parent drug), allowing it to activate a range of nucleoside analogues. researchgate.netnih.govnih.gov Besides valacyclovir, VACVase can hydrolyze other amino acid ester prodrugs, including valganciclovir (B601543) (the L-valyl ester of ganciclovir) and prodrugs of zidovudine, floxuridine, and gemcitabine. researchgate.netnih.gov

Kinetic analyses of purified, recombinant human BPHL have been performed to quantify its efficiency in hydrolyzing valacyclovir and related prodrugs. These studies provide insight into the enzyme's substrate preference and catalytic power. The specificity constant (kcat/Km), which represents the catalytic efficiency of an enzyme, demonstrates a clear preference for valacyclovir over other substrates like valganciclovir. researchgate.net

Table 1: Catalytic Efficiency of Recombinant Human BPHL (VACVase) for Prodrug Hydrolysis

| Substrate | Specificity Constant (kcat/Km) (mM⁻¹s⁻¹) |

|---|---|

| Valacyclovir | 420 |

| Valganciclovir | 53.2 |

Data derived from studies on recombinant BPHL demonstrating its hydrolytic activity. researchgate.net

Intracellular Processing and Acyclovir Release Mechanisms

Following administration, the prodrug must be absorbed from the gastrointestinal tract and enter cells to be converted into its active form. This process involves specific transport proteins and the intracellular action of activating enzymes.

The absorption of valacyclovir across the intestinal epithelium is not a passive process but is mediated by specific carrier proteins. nih.gov Research using various model systems, including Caco-2 cells, Chinese hamster ovary (CHO) cells, and Xenopus laevis oocytes, has identified the human intestinal peptide transporter 1 (hPepT1) as the primary transporter for valacyclovir. oup.comnih.gov This transporter recognizes the L-valine moiety of the prodrug, mistaking it for a dipeptide, and facilitates its entry into intestinal cells. nih.govmdpi.com

Studies in CHO cells overexpressing hPepT1 have shown that valacyclovir uptake is both concentration-dependent and saturable, which are characteristic features of carrier-mediated transport. nih.gov The transport is also pH-dependent, with uptake increasing as the extracellular pH rises from 5.5 to 7.2. This is attributed to the different ionic species of valacyclovir present at various pH levels and their differing affinities for the hPepT1 transporter. The neutral species of valacyclovir has a significantly higher affinity (lower Km) for the transporter than the cationic species. nih.gov

Table 2: Apparent Michaelis-Menten Constants (Km) for Valacyclovir Uptake via hPepT1 in CHO Cells at Various pH Conditions

| Extracellular pH | Apparent Km (mM) |

|---|---|

| 5.5 | 7.42 |

| 6.2 | 6.64 |

| 6.8 | 5.38 |

| 7.5 | 2.69 |

| 7.9 | 2.23 |

Data showing the effect of extracellular pH on the affinity of valacyclovir for the hPepT1 transporter in a model cell system. nih.gov

Once inside cells, studies using fluorescently labeled nanodroplets containing valacyclovir in Vero cells have shown the compound is initially localized in the cytoplasm before demonstrating a distinct perinuclear distribution at later time points. mdpi.com

The efficiency of prodrug activation is also dependent on the location of the hydrolyzing enzymes within the cell. Human BPHL/VACVase is highly expressed in the liver and kidney, with lower levels of expression found in the intestine, heart, and skeletal muscle. nih.gov An enzyme purified from rat liver that hydrolyzes valacyclovir was identified as a basic protein associated with mitochondria. researchgate.net The human enzyme is synthesized as a precursor protein with a leader sequence, which often directs proteins to specific organelles or for secretion. nih.gov The mature form of the human enzyme has been purified from the Caco-2 human intestinal cell line, indicating its presence in the key site of absorption and first-pass metabolism. researchgate.net

Table of Chemical Compounds

Downstream Biochemical Transformations of Acyclovir (derived from D-Valacyclovir)

The selective antiviral activity of acyclovir is contingent upon its phosphorylation, a multi-step process initiated by a viral enzyme. nih.govnih.gov

Initial Phosphorylation by Viral Thymidine (B127349) Kinase: Acyclovir is a guanosine (B1672433) analogue. patsnap.com In cells infected with herpes viruses, such as Herpes Simplex Virus (HSV), acyclovir is first converted to acyclovir monophosphate. patsnap.comyoutube.com This initial phosphorylation is selectively catalyzed by viral thymidine kinase, an enzyme encoded by the virus. nih.govnih.govpatsnap.com This step is crucial as the viral enzyme is approximately 3000 times more effective in phosphorylating acyclovir than the host cell's thymidine kinase. newdrugapprovals.org This selective activation ensures that the drug is primarily active in infected cells, minimizing effects on uninfected host cells. patsnap.comyoutube.com

Subsequent Phosphorylation by Cellular Kinases: Following the initial step, cellular enzymes catalyze the subsequent phosphorylation events. Acyclovir monophosphate is converted to acyclovir diphosphate (B83284) by the cellular enzyme guanylate kinase. drugbank.comresearchgate.net Subsequently, a number of cellular kinases, including nucleoside diphosphate kinase, pyruvate (B1213749) kinase, and phosphoglycerate kinase, convert the diphosphate form into the active acyclovir triphosphate. drugbank.comnih.gov This active triphosphate is the ultimate inhibitor of viral DNA synthesis. patsnap.comscholarsresearchlibrary.com

The sequential phosphorylation of acyclovir is a critical cascade for its antiviral efficacy. The dependence on the initial phosphorylation by a viral-specific enzyme is the cornerstone of its selective toxicity towards virus-infected cells.

Recent research has identified a role for guanine (B1146940) deaminase, also known as cypin, in the metabolism of valacyclovir and acyclovir. nih.govresearchwithrutgers.comnih.gov Studies have demonstrated that both valacyclovir and its active form, acyclovir, can act as substrates for cypin, the primary guanine deaminase in the body. nih.govresearchwithrutgers.com

This interaction leads to the deamination of these compounds. nih.govresearchgate.net The valine ester moiety in valacyclovir appears to increase its affinity for cypin compared to acyclovir. nih.govnih.gov The deaminated metabolites can then be further processed by other enzymes in the purine (B94841) degradation pathway, such as xanthine (B1682287) oxidase. nih.govresearchwithrutgers.com This metabolic pathway represents a potential route for the inactivation of the drug, which could influence its therapeutic efficacy. nih.govresearchwithrutgers.com

In addition to its primary activation through phosphorylation, acyclovir is also metabolized to a lesser extent into other compounds. Two of the main metabolites identified in research contexts are 9-(carboxymethoxymethyl)guanine (CMMG) and 8-hydroxy-acyclovir. researchgate.net

9-(carboxymethoxymethyl)guanine (CMMG): This is considered the main metabolite of acyclovir. medchemexpress.comresearchgate.net Its formation involves oxidation of the acyclic side chain. drugbank.com The enzymes alcohol dehydrogenase and aldehyde dehydrogenase are involved in this conversion. drugbank.com Less than 15% of acyclovir is metabolized via this pathway. drugbank.comnih.gov

8-hydroxy-acyclovir: This metabolite is formed through the hydroxylation of the purine ring of acyclovir. drugbank.comnih.gov This reaction is catalyzed by aldehyde oxidase. drugbank.com The formation of 8-hydroxy-acyclovir accounts for a small percentage (approximately 1%) of acyclovir metabolism. drugbank.comnih.gov

These metabolic pathways are generally considered minor in comparison to the primary phosphorylation pathway that leads to the active antiviral compound.

Comparative Biochemical Metabolism with Related Nucleoside Analogues

The biochemical metabolism of valacyclovir and its active form, acyclovir, shares similarities with other nucleoside analogues used in antiviral therapy, but also exhibits key differences that influence their clinical application. A comparison with analogues such as ganciclovir (B1264) and penciclovir (B1679225) highlights these distinctions.

Like acyclovir, both ganciclovir and penciclovir require an initial phosphorylation step catalyzed by a viral kinase to become active. asm.orgnih.gov This shared mechanism of activation underscores a common strategy for achieving selective antiviral activity against herpesviruses.

However, there are notable differences in their metabolic profiles and resulting bioavailability. Acyclovir itself has low oral bioavailability. nih.govnih.gov The development of valacyclovir as a prodrug significantly improved this, achieving a bioavailability three to five times greater than that of oral acyclovir. researchgate.netnih.gov

Ganciclovir also suffers from very poor oral bioavailability (less than 6%). nih.gov Similar to the strategy used for acyclovir, a valine ester prodrug of ganciclovir, valganciclovir, was developed to enhance its oral absorption.

Penciclovir, another guanosine analogue, also has low bioavailability. nih.gov Its prodrug, famciclovir, is well-absorbed and then converted to penciclovir.

The following table provides a comparative summary of the biochemical metabolism of these related nucleoside analogues.

| Feature | Acyclovir (from Valacyclovir) | Ganciclovir | Penciclovir |

| Prodrug Form | Valacyclovir | Valganciclovir | Famciclovir |

| Activating Viral Kinase | Thymidine Kinase (primarily HSV, VZV) | UL97 protein kinase (CMV) | Thymidine Kinase (HSV, VZV) |

| Active Form | Acyclovir triphosphate | Ganciclovir triphosphate | Penciclovir triphosphate |

| Oral Bioavailability of Parent Drug | Low | Very Low (<6%) nih.gov | Low |

| Key Metabolites | 9-(carboxymethoxymethyl)guanine, 8-hydroxy-acyclovir | - | - |

This comparative analysis reveals a common theme in antiviral nucleoside analogue development: the use of prodrug strategies to overcome poor oral bioavailability. While the fundamental mechanism of sequential phosphorylation is conserved, the specific viral and cellular kinases involved can differ, influencing the spectrum of antiviral activity.

Analytical Methodologies for D Valacyclovir Hydrochloride in Research Matrices

Capillary Electrophoresis (CE) for Purity and Isomeric Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption, making it a powerful alternative to HPLC for certain applications.

For purity analysis, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully applied. A stability-indicating MEKC method was developed for the simultaneous determination of Valacyclovir (B1662844), its active metabolite acyclovir (B1169), and the major impurity guanine (B1146940) in pharmaceutical formulations. wisdomlib.org MEKC uses surfactants added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules.

For isomeric analysis, CE is particularly well-suited for enantioseparation. jfda-online.com Chiral Capillary Electrophoresis is performed by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative (e.g., sulfobutyl ether-β-cyclodextrin), to the background electrolyte. The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte (D- and L-Valacyclovir), which have different mobilities in the electric field, thus enabling their separation. While specific applications for Valacyclovir are less common than HPLC, the principles have been extensively validated for other chiral drugs, demonstrating the technique's capability for baseline separation of enantiomers with high efficiency and resolution.

Spectrophotometric Assay Development for Quantification in Research Studies

Spectrophotometric methods offer a straightforward and accessible approach for the quantification of D-Valacyclovir Hydrochloride in research settings. These assays are based on the principle that the molecule absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law.

Development of a spectrophotometric assay for D-Valacyclovir Hydrochloride involves identifying the wavelength of maximum absorbance (λmax). For Valacyclovir Hydrochloride, the λmax is consistently reported to be around 254 nm in various solvents, including 0.1 N HCl. This wavelength is utilized to ensure maximum sensitivity and to minimize interference from other substances that might be present in the sample matrix.

The choice of solvent is a critical parameter in assay development. Acidic solutions, such as 0.1 N hydrochloric acid, are commonly employed to ensure the complete dissolution and stability of Valacyclovir Hydrochloride. The linearity of the method, which is the concentration range over which the absorbance is directly proportional to the concentration, has been established in ranges such as 5-25 µg/mL.

It is important to note that standard UV spectrophotometric methods are generally not stereospecific. This means they cannot differentiate between the D- and L-isomers of Valacyclovir as both enantiomers exhibit identical UV spectra. Therefore, when using this method for D-Valacyclovir Hydrochloride, it is crucial to ensure the enantiomeric purity of the starting material. If the research sample could potentially contain the L-isomer as an impurity, a chiral separation technique like HPLC would be necessary for accurate quantification of the D-isomer.

Validation of the spectrophotometric method is essential to ensure its accuracy and reliability. This process involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, one study determined the accuracy of a spectrophotometric method for Valacyclovir to be 98.40% ± 0.623 through recovery studies.

Bioanalytical Methodologies for In Vitro and Biochemical Studies (Excluding Clinical Samples)

Sample Preparation Techniques for Cell Culture Lysates and Enzyme Assays

Effective sample preparation is a critical step for the accurate quantification of D-Valacyclovir Hydrochloride from complex in vitro matrices such as cell culture lysates and enzyme assay mixtures. The primary goal is to remove interfering substances like proteins, lipids, and salts that can affect the analytical measurement.

Protein Precipitation is a commonly used and straightforward technique. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the biological sample. This causes the proteins to denature and precipitate out of the solution. Following centrifugation, the clear supernatant containing the analyte of interest can be collected for analysis. This method is advantageous due to its simplicity and speed. For plasma samples, which are analogous in complexity to cell lysates, protein precipitation with acetonitrile has been successfully employed for the analysis of Valacyclovir.

Solid-Phase Extraction (SPE) offers a more selective and efficient cleanup compared to protein precipitation. SPE utilizes a cartridge containing a solid adsorbent (the stationary phase). The sample is loaded onto the cartridge, and interfering substances are washed away with appropriate solvents. The analyte is then eluted with a different solvent. For Valacyclovir and its metabolite Acyclovir, a sensitive LC-MS/MS method in mouse and human plasma used an acetonitrile protein precipitation method, highlighting a simple yet effective sample preparation. While specific SPE protocols for D-Valacyclovir in cell lysates are not extensively detailed in the available literature, the principles of SPE can be adapted based on the physicochemical properties of the compound and the nature of the research matrix.

The choice of sample preparation technique will depend on the required sensitivity of the assay and the complexity of the sample matrix. For cleaner sample matrices or when high-throughput is necessary, protein precipitation may be sufficient. For more complex matrices or when lower detection limits are required, SPE would be the preferred method.

Quantification in Enzyme Kinetic Studies

Enzyme kinetic studies are essential for understanding the metabolic conversion of D-Valacyclovir. These studies typically involve monitoring the decrease in the concentration of the substrate (D-Valacyclovir) or the increase in the concentration of the product (e.g., Acyclovir) over time.

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for quantifying D-Valacyclovir in enzyme kinetic assays due to its ability to separate the parent drug from its metabolites and other components of the reaction mixture. A stereospecific, or chiral, HPLC method is necessary to specifically quantify the D-isomer, especially if the enzymatic reaction is stereoselective.

The development of a chiral HPLC method involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of Valacyclovir. Several studies have detailed the successful chiral separation of Valacyclovir enantiomers. For instance, a Chiralpak AD column with a mobile phase of n-hexane, ethanol, and diethylamine (B46881) has been used to resolve the enantiomers. The limit of detection (LOD) and limit of quantification (LOQ) for the D-enantiomer were found to be 300 ng/mL and 900 ng/mL, respectively. Another method utilized a CROWNPAK® CR(+) chiral column with a mobile phase of water, methanol, and perchloric acid, achieving complete separation of D-Valacyclovir from the L-enantiomer.

In a typical enzyme kinetic experiment, aliquots of the reaction mixture are taken at various time points and the reaction is quenched, often by the addition of an acid or an organic solvent which also serves as the first step in sample preparation. The samples are then processed as described in section 5.4.1 and analyzed by the validated chiral HPLC method. The resulting data, which shows the concentration of D-Valacyclovir as a function of time, can then be used to calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Advanced Research Perspectives and Computational Studies on D Valacyclovir Hydrochloride

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering profound insights into the molecular characteristics of pharmaceutical compounds like D-Valacyclovir Hydrochloride. These in silico methods allow researchers to investigate electronic structures, simulate dynamic interactions with biological targets, and predict chemical properties, thereby guiding further experimental work.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. Studies have employed DFT, specifically using the B3LYP functional, to optimize the ground state geometry of Valacyclovir (B1662844) HCl hydrate (B1144303). tandfonline.comresearchgate.net This analysis of frontier molecular orbitals (HOMO and LUMO) provides a wealth of information regarding the molecule's electronic properties and chemical descriptors, which are crucial for predicting its bioactivity. tandfonline.com

DFT calculations have been applied to understand the electronic behavior and delocalization of electron density in the optimized geometry of valacyclovir and its active metabolite, acyclovir (B1169). nih.gov Such calculations help in determining the most stable molecular structures and understanding the electronic basis of the molecule's function. utar.edu.my For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is critical for determining the molecule's chemical reactivity and kinetic stability.

Table 1: Key Electronic Properties of Valacyclovir and Related Compounds from DFT Studies

| Property | Method/Functional | Finding | Reference |

| Ground State Geometry | DFT / B3LYP | Used to optimize the molecular structure and analyze frontier molecular orbitals. | tandfonline.comresearchgate.net |

| Electronic Properties | DFT | Provides information on electronic descriptors which help in predicting the bioactivity of the molecule. | tandfonline.com |

| Electron Density | DFT / B3LYP | Used to study the delocalization of electron density in the optimized geometry of related compounds. | nih.gov |

| HOMO-LUMO Energy Gap | DFT / B3LYP | Calculated energy gaps for the related compound acyclovir are in the range of 4.889 eV to 5.012 eV. utar.edu.my | utar.edu.my |

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target at an atomic level. youtube.com These simulations have been instrumental in understanding how D-Valacyclovir binds to and affects the structure of enzymes.

A notable study used MD simulations to demonstrate that the binding of valacyclovir to cypin, the primary guanine (B1146940) deaminase in the body, induces a significant conformational change. nih.govnih.gov Specifically, the simulations revealed that an alpha-helix near the enzyme's active site is displaced upon valacyclovir binding. nih.govnih.gov This structural alteration is a key insight into the molecular mechanism of their interaction. researchgate.net MD simulations are also employed to analyze the stability of the protein-ligand complex over time by calculating trajectories such as the Root Mean Square Deviation (RMSD), which provides information on the conformational stability of the system after the ligand binds. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand the binding modes of drugs with their protein targets.

Valacyclovir Hydrolase (Valacyclovirase/BPHL): Homology modeling and molecular docking have been used to create a structural view of Biphenyl hydrolase-like (BPHL) protein, identified as human valacyclovirase. nih.gov These studies identified a putative catalytic triad (B1167595) (S122, H255, and D227) and a hydrophobic acyl-binding site that explains the enzyme's preference for hydrophobic amino acid promoieties like valine. nih.gov The model suggests the broad specificity for the nucleoside portion of the prodrug is due to a less constrained binding site opening toward the pocket entrance. nih.gov

Thymidine (B127349) Kinase: Molecular docking studies predict the biological activity of valacyclovir's active form, acyclovir, against viral thymidine kinase. tandfonline.commdpi.com The phosphorylation of acyclovir by viral thymidine kinase is the first and crucial step for its antiviral activity. mdpi.commedlibrary.org Docking simulations help to analyze the binding energy and interactions, such as hydrogen bonds and pi-interactions, between the drug and the enzyme's active site, confirming an orientation suitable for phosphorylation. mdpi.comresearchgate.net

Guanine Deaminase (Cypin): Docking studies, in conjunction with tryptophan fluorescence quenching assays, have been used to calculate the dissociation constants for valacyclovir with cypin. nih.gov These studies found that the inclusion of the L-valine ester in valacyclovir increases its binding affinity for cypin compared to acyclovir. nih.govnih.gov

Table 2: Summary of Molecular Docking Insights for D-Valacyclovir and its Metabolite

| Enzyme Target | Key Findings | Reference |

| Valacyclovir Hydrolase | Homology model identified a hydrophobic acyl-binding site (residues I158, G161, I162, L229) and a catalytic triad (S122, H255, D227) crucial for prodrug recognition and hydrolysis. | nih.gov |

| Viral Thymidine Kinase | Docking predicts binding that inhibits the enzyme's action, subsequently affecting viral DNA production. tandfonline.com The active form, acyclovir, binds in an orientation conducive to phosphorylation. mdpi.com | tandfonline.commdpi.com |

| Guanine Deaminase (Cypin) | Valacyclovir shows a higher binding affinity than acyclovir, indicating the importance of the L-valine ester for interaction with this enzyme. | nih.govnih.gov |

Computational methods are also employed to predict the spectroscopic properties and reactivity of D-Valacyclovir Hydrochloride. Time-dependent DFT (TD-DFT) with functionals like CAM-B3LYP can be used to analyze electronic excitations between different energy levels as electrons interact with electromagnetic radiation. tandfonline.com Such calculations have indicated that valacyclovir possesses excellent light-harvesting efficiency. tandfonline.com

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For a prodrug like D-Valacyclovir, SAR is critical for explaining the efficiency of its conversion into the active therapeutic agent.

The conversion of the D-Valacyclovir prodrug to the active drug acyclovir is catalyzed by the enzyme human valacyclovirase. nih.gov The efficiency of this activation is highly dependent on specific structural features of the prodrug molecule that allow for optimal recognition and hydrolysis by the enzyme.

Crystal structures of valacyclovirase, combined with biochemical analysis, have revealed the key determinants for substrate recognition. nih.gov The enzyme has a unique binding mode and shows a broad specificity for the aminoacyl moiety of ester prodrugs. nih.gov The L-valine ester of D-Valacyclovir is a critical structural feature. The enzyme's active site contains a hydrophobic pocket that favorably accommodates the hydrophobic side chain of the valine residue. nih.gov This interaction correctly orients the ester bond of the prodrug within the catalytic site, positioning it for efficient hydrolysis by the catalytic triad of serine, histidine, and aspartate residues. nih.govnih.gov

The specificity for the L-valine ester is a crucial structural determinant that enhances oral absorption via intestinal peptide transporters and ensures rapid and efficient enzymatic conversion to acyclovir in the body. nih.gov This targeted design is what elevates the bioavailability of valacyclovir to 3-5 times that of acyclovir itself. nih.gov

Designing Analogues for Modified Biochemical Properties (Conceptual)

The conceptual design of analogues of D-Valacyclovir Hydrochloride is centered on modifying its biochemical profile, particularly concerning its interaction with biological targets and metabolic enzymes. As the L-valyl ester of acyclovir (L-Valacyclovir) is the form recognized by human intestinal and renal peptide transporters (hPEPT1 and hPEPT2) for absorption, the D-isomer is significantly less bioavailable. Analogue design, therefore, presents a multifaceted challenge aimed at overcoming this stereochemical limitation or exploring alternative therapeutic applications.

Key conceptual strategies include:

Modification of the Amino Acid Ester: Replacing the D-valine moiety with other amino acids or short peptides could alter the molecule's affinity for various transporters. The objective would be to identify an ester that is either recognized by different transporters or is more susceptible to non-specific esterases in the gastrointestinal tract, thereby releasing the active acyclovir moiety more efficiently.

Bioisosteric Replacement: Introducing bioisosteres for the ester or other functional groups could enhance chemical stability or modify pharmacokinetic properties. For example, replacing the ester linkage with a more stable amide bond could create a prodrug with a slower conversion rate to acyclovir, potentially leading to a different therapeutic profile.

Altering the Acyclovir Moiety: While D-Valacyclovir is a prodrug of acyclovir, analogues could be designed where the core guanine-based structure is modified. This could lead to a novel active compound with a different antiviral spectrum or an improved resistance profile. Computational docking studies are instrumental in predicting how such modifications would affect binding to viral DNA polymerase, the ultimate target of the active metabolite. tandfonline.com

These design concepts are largely theoretical and would require extensive computational modeling, followed by chemical synthesis and biological evaluation to validate their potential. tandfonline.com The primary goal remains to enhance the therapeutic utility by improving absorption, tuning the conversion rate to the active drug, or altering the activity of the resulting antiviral agent.

Isotopic Labeling Applications in Metabolic and Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of drug compounds and elucidate their mechanisms of action. researchgate.netdntb.gov.ua In the context of D-Valacyclovir, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) can be incorporated into the molecule. medchemexpress.comnih.gov These labeled compounds are chemically identical to the parent drug but can be detected and quantified using specialized analytical techniques like mass spectrometry or scintillation counting. dntb.gov.uamedchemexpress.com

Deuterium-labeled versions, such as Valacyclovir-d4 or Valacyclovir-d8, are commonly used as internal standards in quantitative bioanalysis. medchemexpress.comclearsynth.comresearchgate.net The incorporation of heavy isotopes provides a distinct mass signature without significantly altering the compound's chemical or biological properties, making them ideal tracers for pharmacokinetic and metabolic studies. medchemexpress.com

Tracing Biochemical Pathways Using Labeled D-Valacyclovir

The use of isotopically labeled D-Valacyclovir allows researchers to meticulously track its journey through a biological system. By administering a labeled version of the compound, its absorption, distribution, metabolism, and excretion (ADME) can be precisely monitored.

A pivotal study on the L-isomer, which informs the methodology applicable to the D-isomer, utilized [14C]valacyclovir to investigate its metabolic disposition. nih.gov After oral administration, researchers tracked the radioactivity in plasma, urine, and feces over time. nih.gov Such studies reveal that valacyclovir is rapidly and almost completely converted to its active component, acyclovir, and the natural amino acid L-valine through first-pass intestinal and/or hepatic metabolism. nih.gov The vast majority of the administered radioactivity recovered in urine corresponds to acyclovir and its known metabolites, with the parent valacyclovir accounting for a minuscule fraction (<0.5% of the dose). nih.gov

Applying this methodology to labeled D-Valacyclovir would similarly enable scientists to:

Quantify its limited absorption from the gastrointestinal tract.

Confirm its conversion pathway to acyclovir.

Identify and quantify any unique metabolites that may arise from the D-amino acid configuration.

Determine the primary routes and rates of excretion for the drug and its metabolites.

This information is crucial for understanding why D-Valacyclovir is not a therapeutically effective prodrug and provides a complete picture of its biochemical pathway.

Quantitative Analysis by Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate and precise quantification of drugs and their metabolites in complex biological matrices like plasma. nih.gov This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). akjournals.com For the analysis of D-Valacyclovir, a known quantity of a deuterated analogue (e.g., Valacyclovir-d4 or Valacyclovir-d8) would be added to the biological sample before processing. researchgate.netnih.gov

The analyte (D-Valacyclovir) and the IS (labeled D-Valacyclovir) are co-extracted, co-purified, and co-analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). akjournals.com Although they co-elute chromatographically, they are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. akjournals.com The ratio of the signal from the native analyte to that of the stable isotope-labeled internal standard allows for highly accurate quantification, as any sample loss during preparation affects both the analyte and the standard equally. nih.gov This method provides exceptional sensitivity and specificity, with reported lower limits of quantification for valacyclovir reaching the picogram-per-milliliter level. akjournals.com

| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Valacyclovir | Valacyclovir-D4 | 325.2 | 152.1 |

| Acyclovir | Acyclovir-D4 | 226.2 | 152.1 |

| Valacyclovir | Valacyclovir-D8 | 325.2 | 152.0 |

Data sourced from multiple LC-MS/MS studies. nih.govakjournals.com

Investigation of Chemical Stability in Various Solution Environments and Solid-State Forms

The chemical stability of D-Valacyclovir Hydrochloride is a critical parameter influencing its viability as a substance for research and its potential shelf-life. Stability is assessed in both solution and solid-state forms under various environmental conditions.

Solution Stability: The stability of valacyclovir in aqueous solutions is highly dependent on pH. researchgate.netpharmacylibrary.com Maximum stability is observed in acidic conditions, specifically at a pH of 4 or lower. pharmacylibrary.compharmacylibrary.com As the pH increases into the neutral and alkaline ranges, the ester linkage of the valine moiety undergoes rapid hydrolysis, degrading the molecule into acyclovir and D-valine. researchgate.net This pH-dependent degradation follows pseudo-first-order kinetics. researchgate.net Studies on extemporaneously prepared oral suspensions have shown that at refrigerated temperatures (4°C), valacyclovir retains over 90% of its initial concentration for at least 21 to 35 days, depending on the syrup vehicle used. nih.gov However, at room temperature, degradation is more rapid. pharmacylibrary.com Forced degradation studies confirm that valacyclovir is relatively stable under acidic, alkaline, and photolytic stress but shows moderate degradation under thermal and oxidative (e.g., hydrogen peroxide) conditions. ijpcsonline.com

Solid-State Stability: In its solid form, D-Valacyclovir Hydrochloride exists as a white to off-white powder. arasto.com It is known to form several crystalline structures, including anhydrous and hydrate forms. researchgate.net The existence of different polymorphs can impact physical and chemical properties such as melting point, solubility, and stability. researchgate.net For instance, a hemihydrate form of valacyclovir hydrochloride has been identified with a melting point of 209°C and a water content of 2.42%. researchgate.net Thermostability testing of this solid form suggests it is stable for several months even under conditions of high temperature and humidity. researchgate.net The parent compound, Valacyclovir Hydrochloride, does not have a distinct melting point and undergoes rapid decomposition at temperatures above 200°C. arasto.com

| Condition | Observation/Outcome |

|---|---|

| Acidic Hydrolysis (pH < 4) | High stability. pharmacylibrary.compharmacylibrary.com |

| Neutral/Alkaline Hydrolysis (pH > 4) | Rapid degradation to acyclovir. researchgate.netpharmacylibrary.com |

| Oxidative (30% H₂O₂) | Moderate degradation. ijpcsonline.com |

| Thermal (Solid, 105°C for 24h) | Moderate degradation. ijpcsonline.com |

| Photolytic (UV lamp for 120h) | Stable. ijpcsonline.com |

| Humidity (Solid) | Stable. ijpcsonline.comresearchgate.net |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling D-Valacyclovir Hydrochloride in laboratory experiments?

- Methodological Answer :

- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Conduct experiments in well-ventilated areas or fume hoods to minimize inhalation of aerosols/dust .

- Store the compound in sealed containers at controlled temperatures (cool, dry conditions) to prevent degradation .

- In case of spills, avoid generating dust; clean using absorbent materials and dispose following hazardous waste guidelines .

Q. Which analytical techniques are validated for assessing the purity of D-Valacyclovir Hydrochloride?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Optimize retention times (e.g., 8–12 minutes) with UV detection at 254 nm for peak resolution .

- Spectrophotometry : Calibrate using standard curves at 210–230 nm to quantify impurities .

- Mass Spectrometry (MS) : Pair with HPLC for structural confirmation and trace impurity profiling .

Q. How do regulatory inventories classify D-Valacyclovir Hydrochloride, and what compliance steps are required?

- Methodological Answer :

- Verify compliance with regional inventories (e.g., Taiwan Chemical Substance Inventory [TCSI]: Yes; U.S. TSCA: No) .

- Document disposal according to local hazardous waste regulations, ensuring no release into water systems .

Advanced Research Questions

Q. How to design stability studies for D-Valacyclovir Hydrochloride under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to track degradation (e.g., hydrolysis byproducts) .

- Photostability Assessment : Use ICH Q1B guidelines with controlled UV/visible light exposure, monitoring spectral changes .

- Data Interpretation : Compare degradation kinetics (zero/first-order models) to predict shelf-life .

Q. What strategies resolve contradictions in toxicological data for D-Valacyclovir Hydrochloride across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., oral LD50 ranges) and apply statistical weighting to address variability .

- In Vitro/In Vivo Correlation: Use cell-based assays (e.g., hepatocyte viability tests) to validate rodent toxicity findings .

- Dose-Response Modeling : Fit data to Hill equations to identify thresholds for adverse effects .

Q. How to evaluate the environmental impact of D-Valacyclovir Hydrochloride despite conflicting hazard classifications?

- Methodological Answer :

- Ecotoxicology Assays : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition studies, even if not classified as hazardous .

- Adsorption Studies : Measure soil-water partition coefficients (Kd) to assess mobility and bioaccumulation potential .

Q. What methodologies ensure enantiomeric purity in D-Valacyclovir Hydrochloride synthesis?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns with polar organic mobile phases to separate D/L enantiomers .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards .

- X-ray Crystallography : Resolve crystal structures to validate stereochemical configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.